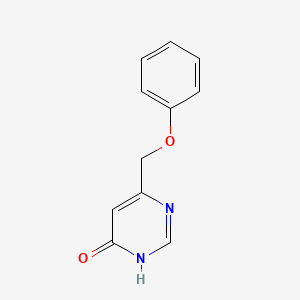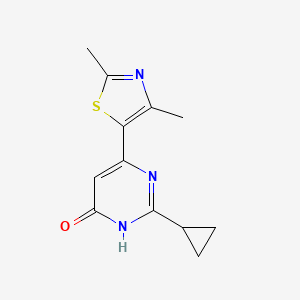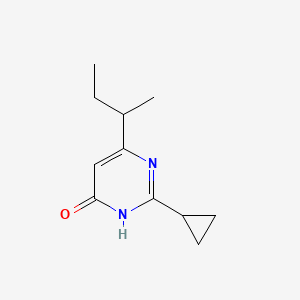
2-Fluorosulfonylethanesulfonic acid
Overview
Description
2-Fluorosulfonylethanesulfonic acid is a chemical compound characterized by its strong acidity and electron-withdrawing properties due to the presence of the sulfonyl fluoride group. This compound is a colorless to pale yellow liquid at room temperature and is soluble in most organic solvents.
Biochemical Analysis
Biochemical Properties
2-Fluorosulfonylethanesulfonic acid plays a crucial role in biochemical reactions, particularly in the synthesis of sulfonyl fluorides. It interacts with various enzymes and proteins, facilitating the formation of sulfonyl fluoride bonds. The compound’s strong acidic nature allows it to act as a catalyst in these reactions, enhancing the efficiency of the process. Additionally, this compound can interact with nucleophiles, leading to the formation of β-alkoxyl sulfonyl fluorides .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong acidic nature allows it to interact with cellular components, potentially leading to changes in cell function. For instance, it can inhibit certain enzymes, thereby altering metabolic pathways and affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Its strong acidic nature ensures that it remains active for a significant period before degradation occurs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, leading to beneficial effects. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis. These threshold effects are crucial for determining the safe and effective dosage of the compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s interaction with enzymes such as sulfonyl transferases is particularly significant, as it facilitates the transfer of sulfonyl groups to target molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s strong acidic nature allows it to penetrate cellular membranes, facilitating its distribution within different cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to specific organelles through targeting signals and post-translational modifications. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorosulfonylethanesulfonic acid typically involves the fluorination of ethanesulfonic acid derivatives. One common method is the reaction of ethanesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors to handle the corrosive nature of fluorinating agents. The process must be carefully controlled to ensure the safety of workers and the environment.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorosulfonylethanesulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield sulfonic acids or sulfates.
Reduction: Reduction reactions can produce ethanesulfonic acid derivatives.
Substitution: Substitution reactions can lead to the formation of various fluorinated organic compounds.
Scientific Research Applications
2-Fluorosulfonylethanesulfonic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a fluorinating agent.
Biology: The compound can be used in biochemical studies to modify biomolecules.
Industry: It is utilized in the production of fluorinated materials and in the chemical industry for various processes.
Mechanism of Action
The mechanism by which 2-Fluorosulfonylethanesulfonic acid exerts its effects involves its strong acidity and electron-withdrawing properties. The sulfonyl fluoride group enhances the acidity of the compound, making it a potent acid. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Fluorosulfonylethanesulfonic acid is unique due to its strong acidity and fluorine content. Similar compounds include:
Ethanesulfonic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
Fluorosulfonic acid: Contains a similar sulfonyl fluoride group but lacks the ethane backbone.
Perfluorooctanesulfonic acid (PFOS): A longer-chain fluorinated sulfonic acid with different applications and environmental concerns.
These compounds differ in their molecular structure, acidity, and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-fluorosulfonylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO5S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWLLQYDNAOLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)
